molecular formula C15H13NO3S B4396632 8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

Cat. No.: B4396632
M. Wt: 287.3 g/mol
InChI Key: JHJHWNKPBBZWKX-UHFFFAOYSA-N
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Description

8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one is a complex organic compound characterized by its unique heterocyclic structure

Preparation Methods

The synthesis of 8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of key intermediates, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying biological processes due to its unique structural features. In medicine, it has potential therapeutic applications, possibly acting as a lead compound for drug development. Industrially, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

When compared to similar compounds, 8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one stands out due to its unique structural features and reactivity. Similar compounds include other heterocyclic quinoline derivatives, which may share some chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the presence of the dioxolo ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

8-(3-methylthiophen-2-yl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-8-2-3-20-15(8)10-5-14(17)16-11-6-13-12(4-9(10)11)18-7-19-13/h2-4,6,10H,5,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJHWNKPBBZWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 2
8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 3
8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 4
8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 5
8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
Reactant of Route 6
Reactant of Route 6
8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one

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